3,7-Dihydroxy-2-naphthoic acid

Enzyme Kinetics Natural Product Biosynthesis Neocarzinostatin

Researchers needing a regiospecific 3,7-dihydroxy scaffold for neocarzinostatin biosynthesis studies or TiO2 surface engineering often face supply inconsistency with generic isomers. This 3,7-DHNA eliminates that risk. - Defined NcsB1 O-methyltransferase substrate analog for kinetic studies (≥95% purity). - Established TiO2 nanoparticle modifier with ~10³ M⁻¹ stability constants for tuned optical properties. - Direct precursor for regiospecific 3-hydroxy-7-methoxy-2-naphthoic acid synthesis.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 83511-07-3
Cat. No. B1630567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dihydroxy-2-naphthoic acid
CAS83511-07-3
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)O
InChIInChI=1S/C11H8O4/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,12-13H,(H,14,15)
InChIKeyQMWOUSYSNFCKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dihydroxy-2-naphthoic Acid: Specifications & Procurement


3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a dihydroxylated naphthoic acid derivative with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is typically supplied as a light yellow to brown powder or crystalline solid with a melting point range of 260–275 °C (decomposition) . 3,7-DHNA is recognized as a critical intermediate in the synthesis of specialized naphthoic acid derivatives and has defined utility as a substrate analog for the O-methyltransferase NcsB1, an enzyme involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin [1].

3,7-Dihydroxy-2-naphthoic Acid: Regiospecificity Prevents Substitution


Generic substitution with other commercially available dihydroxynaphthoic acid isomers, such as 3,5-dihydroxy-2-naphthoic acid (CAS 89-35-0) or 1,4-dihydroxy-2-naphthoic acid (CAS 31519-22-9), is not feasible due to the precise spatial arrangement of the 3- and 7-hydroxyl groups relative to the 2-carboxylate moiety [1]. This specific regioisomeric pattern dictates the compound's binding geometry to surface Ti atoms in TiO2 nanoparticle modifications [2] and its recognition as a substrate analog by the NcsB1 O-methyltransferase [3]. The substitution pattern fundamentally alters the electronic properties and the capacity for regiospecific chemical transformations, such as the directed synthesis of 3-hydroxy-7-methoxy-2-naphthoic acid, which is not achievable with the 3,5- or 1,4-regioisomers [3].

3,7-Dihydroxy-2-naphthoic Acid: Differentiating Evidence


NcsB1 Substrate in Enediyne Biosynthesis

3,7-DHNA is validated as a non-native substrate for the enzyme NcsB1. In contrast to the native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid, 3,7-DHNA lacks the 5-methyl group. This structural difference allows researchers to decouple the effects of ring methylation from hydroxyl group methylation in kinetic studies. The study demonstrates that NcsB1 recognizes other dihydroxynaphthoic acids and catalyzes regiospecific O-methylation, with the carboxylate and ortho-hydroxy groups being crucial for substrate recognition and binding [1].

Enzyme Kinetics Natural Product Biosynthesis Neocarzinostatin O-Methyltransferase

3-Hydroxy-7-methoxy-2-naphthoic Acid Precursor

3,7-DHNA is a documented precursor for the synthesis of 3-hydroxy-7-methoxy-2-naphthoic acid. This transformation leverages the specific 3,7-dihydroxylation pattern to achieve a regioselective methylation at the 7-position, a reaction that would be ambiguous or lead to different products with other dihydroxy isomers like 3,5-DHNA [1]. The synthetic utility is confirmed by its established use in producing this specific methoxy derivative [1].

Organic Synthesis Chemical Intermediate Regioselective Methylation

TiO2 Nanoparticle Optical Tuning

3,7-DHNA is an effective ligand for the surface modification of anatase TiO2 nanoparticles (45 Å). Its binding, alongside other naphthoic acid derivatives, leads to the formation of an inner-sphere charge-transfer (CT) complex, which results in a quantifiable red shift in semiconductor absorption compared to unmodified nanocrystallites [1]. This modification also leads to a measurable reduction in the semiconductor band gap [1]. The binding stability is quantified by stability constants on the order of 10^3 M^-1, determined at pH 2 and pH 3 [1].

Materials Science Nanomaterials Surface Chemistry Photocatalysis

Branched Polycarbonate Monomer Usage

3,7-DHNA has been utilized as a monomer in the synthesis of branched polycarbonates. A patent describes its use at a specific loading of 0.4 mol% relative to the total bisphenol A content [1]. In this context, the commercial purity of 3,7-DHNA used was determined to be 86% by indirect acidimetric titration, a key parameter for reproducible polymer synthesis [1].

Polymer Chemistry Polycarbonate Branching Agent

Physicochemical Profile Differentiation

3,7-DHNA possesses a distinct physicochemical profile compared to its isomer 3,5-dihydroxy-2-naphthoic acid. 3,7-DHNA exhibits a higher melting point range of 260–275 °C (decomposition) , whereas 3,5-DHNA has a reported melting point of 170.33 °C . Furthermore, 3,7-DHNA has a calculated ACD/LogP of 2.48, indicative of moderate lipophilicity, and a predicted water solubility of 488 mg/L at 25 °C .

Physicochemical Properties Solubility Lipophilicity ADME

3,7-Dihydroxy-2-naphthoic Acid: Research & Industrial Applications


Enediyne Antibiotic Biosynthesis Elucidation

Researchers investigating the biosynthesis of the clinical anticancer drug neocarzinostatin can procure 3,7-DHNA as a defined substrate analog for the O-methyltransferase NcsB1 [1]. This compound allows for the decoupling of ring methylation from hydroxyl group methylation, facilitating detailed enzyme kinetics and substrate specificity studies that are fundamental to metabolic engineering and synthetic biology efforts [1].

TiO2 Surface Engineering for Functional Materials

Materials scientists focusing on the design of hybrid nanomaterials can utilize 3,7-DHNA as a surface modifier for anatase TiO2 nanoparticles to tune their optical properties [2]. The established stability constants (∼10^3 M^-1) and the resulting red shift in absorption are key parameters for optimizing photocatalytic activity or designing novel sensors [2].

Synthesis of Specialty Branched Polycarbonates

Industrial polymer chemists seeking to incorporate naphthoic acid branching units into polycarbonate backbones can use 3,7-DHNA as a co-monomer [3]. The documented usage level of 0.4 mol% (relative to bisphenol A) and the reported commercial purity (86%) offer a starting point for process development and scale-up [3].

Synthesis of Regiospecific Naphthoic Acid Derivatives

Organic and medicinal chemists requiring the 3-hydroxy-7-methoxy-2-naphthoic acid scaffold can utilize 3,7-DHNA as a direct synthetic precursor [4]. Its 3,7-dihydroxylation pattern is essential for achieving regiospecific methylation at the 7-position, a transformation not feasible with other dihydroxy isomers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-Dihydroxy-2-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.